2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Description
Properties
IUPAC Name |
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-15-10-22-17(19-15)8-16-18-14(9-21-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLKOJERUTKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC4=NC(=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Hydroxyl Group Modifications
The C4-OH group undergoes typical alcohol reactions:
Thiazole Ring Functionalization
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Electrophilic substitution : Bromination at C5 of the thiazole ring using NBS in DMF (yield: ~78%) .
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Nucleophilic attack : Thiolate displacement at C2 with amines or thiols under basic conditions .
Catalytic and Supramolecular Interactions
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Acid-catalyzed cyclization : β-Cyclodextrin-SO₃H promotes imine formation and ring closure in similar thiazoles, achieving yields >90% .
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C–H∙∙∙π interactions : The naphthalene moiety participates in intermolecular interactions, stabilizing intermediates during solid-phase synthesis .
Biological Activity and SAR
While direct data for this compound is limited, analogs exhibit:
Spectroscopic Characterization
Critical data for reaction monitoring:
Stability and Degradation
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi. The studies show that compounds similar to 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol demonstrate promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, several thiazole derivatives were evaluated for their antimicrobial effectiveness. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole structure is crucial for antimicrobial efficacy .
Anticancer Applications
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. Compounds with similar structures have shown significant cytotoxic effects against human breast cancer cell lines, indicating their potential as anticancer agents.
Case Study: Cytotoxicity Evaluation
A study conducted on thiazole derivatives demonstrated their ability to inhibit the proliferation of MCF7 breast cancer cells. The compounds were subjected to Sulforhodamine B (SRB) assays to determine their cytotoxic effects. Results indicated that specific derivatives exhibited IC50 values comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies help elucidate the mechanism of action and predict the pharmacokinetic properties of the compound.
Insights from Molecular Docking
Molecular docking simulations suggest that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways. This binding affinity is indicative of its potential as a lead compound for further drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Naphthyl-Thiazole Motifs
- 4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848): Structure: Shares the 4-(2-naphthyl)thiazole core but replaces the thiazol-4-ol group with an aminophenol moiety.
N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea :
Thiazole Derivatives with Varied Substituents
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile :
4-(4-Methylphenyl)-1,3-thiazole-2-thiol :
Physical Properties
Biological Activity
2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound characterized by a thiazole ring system. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The unique structural features of this compound make it a candidate for various therapeutic applications.
Chemical Structure
The compound's IUPAC name is 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol, and its molecular formula is C17H12N2OS. The structure includes two thiazole rings and a naphthyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, the compound has shown potential in modulating inflammatory pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Bacteriostatic |
| Candida albicans | 20 - 80 | Antifungal |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. This property makes it a potential candidate for treating inflammatory diseases.
Study on Antibacterial Activity
A study published in the Journal of Antibiotics evaluated the antibacterial properties of various thiazole derivatives, including this compound. The findings revealed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial efficacy .
In Silico Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes such as acetylcholinesterase (AChE). The results showed favorable binding affinities and suggested that the compound could serve as a lead for developing AChE inhibitors for Alzheimer's disease .
Comparison with Similar Compounds
When compared to other thiazole derivatives, such as 4-(benzo[d]thiazole) compounds, this compound exhibited enhanced biological activities due to its unique structural features. This uniqueness is reflected in its broader spectrum of antimicrobial activity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
